molecular formula C14H16N2O3 B1601758 Phenyl 5-tert-butylisoxazol-3-ylcarbamate CAS No. 81479-48-3

Phenyl 5-tert-butylisoxazol-3-ylcarbamate

Cat. No.: B1601758
CAS No.: 81479-48-3
M. Wt: 260.29 g/mol
InChI Key: FGUDMROYDQCCNY-UHFFFAOYSA-N
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Description

Phenyl 5-tert-butylisoxazol-3-ylcarbamate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 5-tert-butylisoxazol-3-ylcarbamate can be synthesized through several methods. One common route involves the reaction of 3-amino-5-tert-butylisoxazole with phenyl chloroformate in the presence of a base such as pyridine or potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran at temperatures ranging from 0°C to 25°C .

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves similar reaction conditions but is carried out in larger reactors with precise control over temperature and reagent addition. The use of anhydrous solvents and rigorous purification steps ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-tert-butylisoxazol-3-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide in solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, amines, and phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl 5-tert-butylisoxazol-3-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 5-tert-butylisoxazol-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 5-tert-butylisoxazol-3-ylcarbamate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it a valuable scaffold for the design of novel compounds with specific properties and activities .

Biological Activity

Phenyl 5-tert-butylisoxazol-3-ylcarbamate is a compound of significant interest in medicinal chemistry, primarily due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its isoxazole ring and carbamate functional group. The presence of the bulky tert-butyl group enhances steric hindrance, which influences the compound's reactivity and interaction with biological targets. It serves as a building block for synthesizing various therapeutic agents, including anti-inflammatory and anticancer drugs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The isoxazole ring can bind to active sites of enzymes, potentially inhibiting their activity. This feature is crucial for compounds designed to target metabolic pathways in cancer cells.
  • Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to alterations in protein structure and function.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly as a FLT3 inhibitor. FLT3 (FMS-like tyrosine kinase 3) is a critical target in acute myeloid leukemia (AML). Research indicates that derivatives of this compound can inhibit FLT3 phosphorylation and induce apoptosis in a concentration-dependent manner. For instance, one study demonstrated that a related compound led to complete tumor regression in an MV4-11 xenograft model at a dose of 60 mg/kg/day without significant toxicity .

Anti-inflammatory Potential

The compound is also being explored for its anti-inflammatory properties. Its structural characteristics allow it to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Study on FLT3 Inhibition

A study focused on a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives showed that these compounds exhibited high potency against FLT3-ITD-bearing cells. Among these, one derivative demonstrated significant cytotoxicity and an acceptable pharmacokinetic profile, highlighting the therapeutic potential of compounds derived from this compound .

In vitro Anticancer Screening

In another investigation, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was linked to the formation of reactive intermediates that interacted with cellular DNA .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Phenyl isoxazol-3-ylcarbamate Lacks tert-butyl groupDifferent reactivity and activity
Phenyl 5-methylisoxazol-3-ylcarbamate Contains methyl instead of tert-butylVariations in reactivity
Phenyl 5-ethylisoxazol-3-ylcarbamate Contains ethyl groupDistinct chemical behavior

The unique presence of the tert-butyl group in this compound enhances its steric properties, making it a valuable scaffold for designing novel compounds with targeted biological activities.

Properties

IUPAC Name

phenyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)11-9-12(16-19-11)15-13(17)18-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUDMROYDQCCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542058
Record name Phenyl (5-tert-butyl-1,2-oxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81479-48-3
Record name Phenyl (5-tert-butyl-1,2-oxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-tert-butylisoxazol-3-amine (35.00 g, 250 mmol) in THF (300 mL), potassium carbonate (45.61 g, 330 mmol) and phenyl chloroformate (43.84 g, 280 mmol) were added and the solution stirred at rt overnight. The reaction mixture was filtered through Celite and the pad washed thoroughly with THF. The filtrate was concentrated to a solid and portioned between brine and DCM, then extracted with 2 additional portions of DCM. The combined extracts were dried over magnesium sulfate, filtered and concentrated to a solid. The resulting solid was recrystallized from 10% DCM/ether and hexane. The solid collected by filtration to afford phenyl 5-tert-butylisoxazol-3-ylcarbamate (50.72 g, 78% yield). 1H NMR (300 MHz, DMSO d6) δ 1.35 (s, 9H), 6.43 (s, 1H), 7.20 (m, 3H), 7.44 (m, 2H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
45.61 g
Type
reactant
Reaction Step One
Quantity
43.84 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 5-tert-butylisoxazol-3-ylcarbamate

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